![molecular formula C19H29Cl2N5O B2606489 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride CAS No. 2490426-46-3](/img/structure/B2606489.png)
N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of triazole compounds, such as the one , often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One area of scientific research involving similar compounds is the synthesis of new chemical derivatives with potential antimicrobial properties. For instance, a study focused on the creation of thienopyrimidine derivatives, demonstrating the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. This process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate. Some of these derivatives showed pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antimicrobial and Antitumor Activities
Another research direction is the exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. These compounds were tested for cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. Some products were also evaluated for antimicrobial activity, underscoring the potential of these compounds in therapeutic applications (Riyadh, 2011).
Novel Pyridine Derivatives
The research also extends to the synthesis of novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds. These efforts led to the creation of triazolopyridine derivatives and pyridotriazine derivatives, among others. These newly synthesized compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities were assessed, highlighting the versatility and potential of these compounds for further scientific and therapeutic exploration (Flefel et al., 2018).
Mechanism of Action
Target of Action
The compound “N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride” contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety . Compounds with this structure have been found to exhibit antiviral and antimicrobial activities
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to microbial growth and viral replication .
Result of Action
Compounds with similar structures have been found to inhibit microbial growth and viral replication .
Future Directions
properties
IUPAC Name |
N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O.2ClH/c1-12(2)14-4-6-15(7-5-14)17(20)10-21-19(25)16-8-9-18-23-22-13(3)24(18)11-16;;/h4-7,12,16-17H,8-11,20H2,1-3H3,(H,21,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOXYKCMNDSMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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